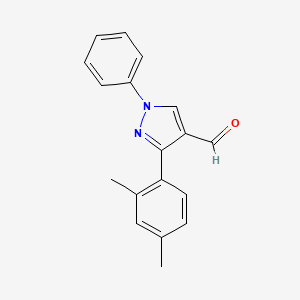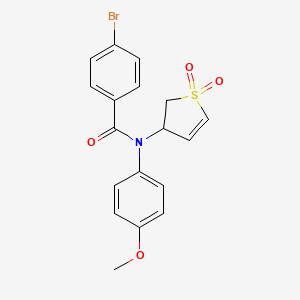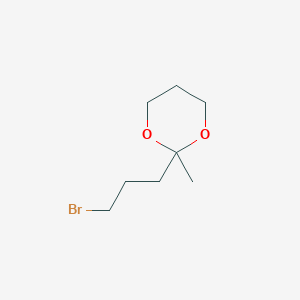
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide is a complex organic compound that features a bromine atom, a dioxido-dihydrothiophene ring, a phenyl group, and a furan-2-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromofuran-2-carboxylic acid, phenylamine, and 2,3-dihydrothiophene-1,1-dioxide. The synthesis may proceed through the following steps:
Formation of the amide bond: This can be achieved by reacting 5-bromofuran-2-carboxylic acid with phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the dioxido-dihydrothiophene ring: This step involves the reaction of the intermediate product with 2,3-dihydrothiophene-1,1-dioxide under suitable conditions, such as heating in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to oxidative stress, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-phenylbenzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methyl-N-(p-tolyl)benzamide
Uniqueness
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide is unique due to the presence of the bromine atom in the furan ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-14-7-6-13(21-14)15(18)17(11-4-2-1-3-5-11)12-8-9-22(19,20)10-12/h1-9,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXMXLAONDSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)
![6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2624710.png)

![(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2624713.png)

![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)



![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)
![1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2624725.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2624727.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2624728.png)
